molecular formula C10H14Cl2N2 B1406688 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride CAS No. 1347744-97-1

1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride

Cat. No. B1406688
CAS RN: 1347744-97-1
M. Wt: 233.13 g/mol
InChI Key: DXPBWOPVELIPLI-UHFFFAOYSA-N
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Description

“1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride” is a heterocyclic organic compound. It is a white, crystalline powder with a molecular weight of 254.19 g/mol. The IUPAC name for this compound is 6-methyl-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine dihydrochloride .


Molecular Structure Analysis

The InChI code for “1’,2’,3’,6’-Tetrahydro-2,4’-bipyridine dihydrochloride” is 1S/C11H14N2.2ClH/c1-9-3-2-4-11(13-9)10-5-7-12-8-6-10;;/h2-5,12H,6-8H2,1H3;2*1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid in physical form . The molecular weight of the compound is 247.17 .

Scientific Research Applications

Heterocyclic Compounds in Drug Development

Heterocyclic compounds, including pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. Specifically, 2-oxo-3-cyanopyridine derivatives have been highlighted for their potential as anticancer, antibacterial, antifungal, sedative, cardiotonic agents, and HIV-1 non-nucleoside reverse transcriptase inhibitors. These compounds' reactivity has made them valuable intermediates in various organic syntheses, suggesting that related structures like 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride could also have significant applications in drug development and other areas of chemical research (Ghosh et al., 2015).

Coordination Polymers and Crystal Engineering

Research on coordination polymers, particularly those involving bipyridine linkers, has shown that these structures can be engineered for specific functions, including catalysis, magnetism, and porosity. Square grid coordination polymers based on 4,4'-bipyridine and their pillared variants demonstrate the modularity and systematic study potential of these compounds for structure/function relationships. This suggests that 1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride could also find applications in materials science and engineering for developing new functional materials (Burd et al., 2013).

properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-4,6,11H,5,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPBWOPVELIPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride

CAS RN

1347744-97-1
Record name 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine dihydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
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1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
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1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
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1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
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1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride
Reactant of Route 6
1',2',3',6'-Tetrahydro-2,4'-bipyridine dihydrochloride

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